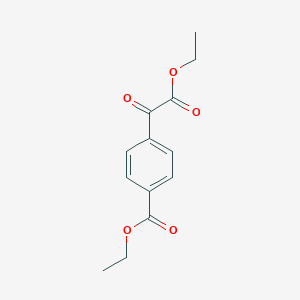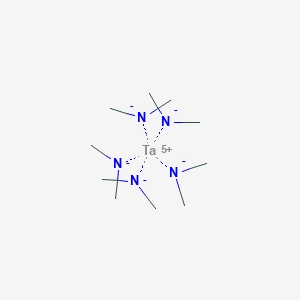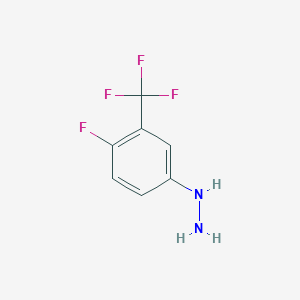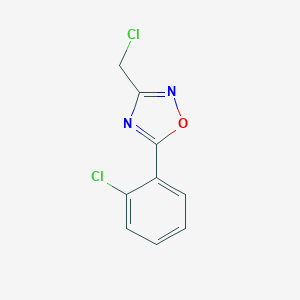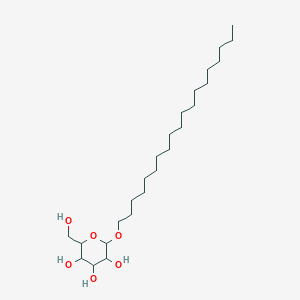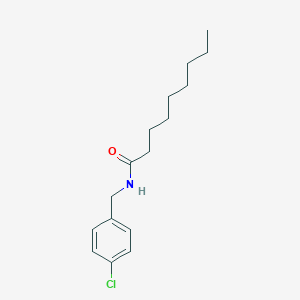
NONANAMIDE, N-(p-CHLOROBENZYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonanamide, N-(p-chlorobenzyl)-, also known as N-(4-chlorobenzyl)nonanamide, is a chemical compound that is widely used in scientific research. This compound is a member of the amide family and is often used as a reagent in organic synthesis reactions. Nonanamide, N-(p-chlorobenzyl)- has been found to exhibit a wide range of biochemical and physiological effects, making it an important tool in the field of biomedical research.
Mécanisme D'action
The exact mechanism of action of Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- is not fully understood. However, it is believed to function as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- can increase the levels of acetylcholine in the brain, leading to a wide range of physiological effects.
Effets Biochimiques Et Physiologiques
Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- has been found to exhibit a wide range of biochemical and physiological effects. These effects include increased levels of acetylcholine in the brain, improved cognitive function, and increased activity of the parasympathetic nervous system. Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- has also been found to have anti-inflammatory properties and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- in lab experiments is its ability to inhibit acetylcholinesterase and butyrylcholinesterase, making it an important tool in the study of these enzymes. However, one limitation of using Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- is that it may have off-target effects, making it difficult to interpret experimental results.
Orientations Futures
There are several areas of future research that could be explored related to Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)-. One area of focus could be the development of more specific inhibitors of acetylcholinesterase and butyrylcholinesterase that do not have off-target effects. Another area of research could be the study of the potential anti-inflammatory properties of Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- and its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research could be done to explore the potential use of Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- in other areas of biomedical research.
Méthodes De Synthèse
Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- can be synthesized using a variety of methods. One common method involves the reaction of nonanoic acid with p-chlorobenzylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)-.
Applications De Recherche Scientifique
Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- has been used extensively in scientific research as a reagent in organic synthesis reactions. It has also been found to exhibit a wide range of biochemical and physiological effects, making it an important tool in the field of biomedical research. Specifically, Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- has been used in research related to the study of enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Propriétés
Numéro CAS |
101832-14-8 |
|---|---|
Nom du produit |
NONANAMIDE, N-(p-CHLOROBENZYL)- |
Formule moléculaire |
C16H24ClNO |
Poids moléculaire |
281.82 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]nonanamide |
InChI |
InChI=1S/C16H24ClNO/c1-2-3-4-5-6-7-8-16(19)18-13-14-9-11-15(17)12-10-14/h9-12H,2-8,13H2,1H3,(H,18,19) |
Clé InChI |
QMAOGFLUSMZBCK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)NCC1=CC=C(C=C1)Cl |
SMILES canonique |
CCCCCCCCC(=O)NCC1=CC=C(C=C1)Cl |
Autres numéros CAS |
101832-14-8 |
Synonymes |
N-(4-CHLOROBENZYL)NONANAMIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile](/img/structure/B8825.png)






![Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,](/img/structure/B8847.png)
